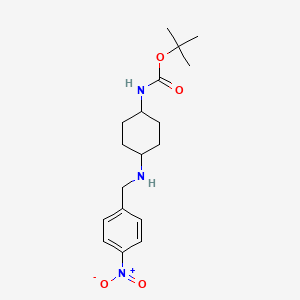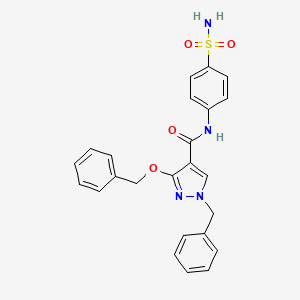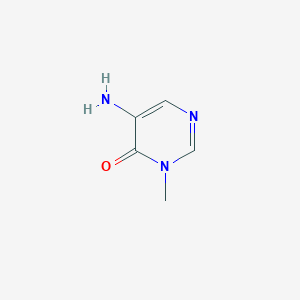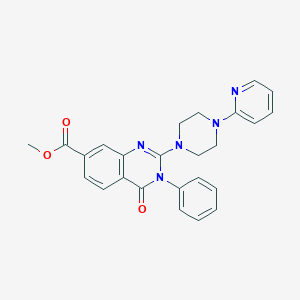
tert-Butyl (1R*,4R*)-4-(4-nitrobenzylamino)cyclohexylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl (1R*,4R*)-4-(4-nitrobenzylamino)cyclohexylcarbamate is a useful research compound. Its molecular formula is C18H27N3O4 and its molecular weight is 349.431. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Convenient Synthesis of Bifunctional Tetraaza Macrocycles
Researchers have developed a convenient synthesis method for 4-nitrobenzyl-substituted macrocyclic tetraamines, leading to bifunctional poly(amino carboxylate) chelating agents. These agents are synthesized through cyclization of (4-nitrobenzyl)-ethylenediamine with BOC-protected amino disuccinimido esters, yielding macrocyclic diamides. This process demonstrates the versatility of tert-butyl (1R*,4R*)-4-(4-nitrobenzylamino)cyclohexylcarbamate in forming complex macrocyclic structures with potential applications in chelation therapy and radiopharmaceuticals (McMurry, Brechbiel, Kumar, & Gansow, 1992).
Synthesis, Structure, DNA/Protein Binding, and Anticancer Activity
A study on the synthesis and characterization of Schiff base ligands and their cyclometalated mononuclear piano-stool complexes reveals the potential of such compounds, including those derived from (4-nitrobenzylidene)(4-tert-butylphenyl)amine, in binding efficiently with calf thymus DNA and bovine serum albumin. These interactions suggest the applicability of this compound derivatives in anticancer therapies and as tools in molecular biology (Mukhopadhyay et al., 2015).
Aza-Allyl Conjugate Addition-Michael Addition-Ring Closure Reaction
The reaction involving the sodium anion of (S)-N-(alpha-methylbenzyl)allylamine with tert-butyl cinnamate showcases a unique tandem reaction sequence resulting in chiral aminocyclohexanes. This method illustrates the compound's role in creating highly stereoselective and complex molecular architectures, beneficial for synthesizing pharmaceuticals and natural product analogs (Koutsaplis et al., 2007).
Extraction of Rubidium from Brine Sources
The compound's derivatives have been investigated for the selective extraction of rubidium from brine sources, indicating its utility in separation technologies and the recovery of valuable metals from natural sources (Wang, Che, & Qin, 2015).
N-(Boc) Nitrone Equivalents
The synthesis of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates showcases its use as N-(Boc)-protected nitrones, useful in organic synthesis for generating N-(Boc)hydroxylamines. This highlights the compound's versatility as a building block in creating complex organic molecules (Guinchard, Vallée, & Denis, 2005).
Eigenschaften
IUPAC Name |
tert-butyl N-[4-[(4-nitrophenyl)methylamino]cyclohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4/c1-18(2,3)25-17(22)20-15-8-6-14(7-9-15)19-12-13-4-10-16(11-5-13)21(23)24/h4-5,10-11,14-15,19H,6-9,12H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXOFLUZOJPYBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001119092 |
Source


|
| Record name | Carbamic acid, N-[trans-4-[[(4-nitrophenyl)methyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001119092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286275-33-9 |
Source


|
| Record name | Carbamic acid, N-[trans-4-[[(4-nitrophenyl)methyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001119092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[2-(3-Chloro-2-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2929421.png)







![N-(6-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2929434.png)
![N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2929436.png)
![2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2929437.png)

![methyl 5-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]methyl}-2-furoate](/img/structure/B2929440.png)

